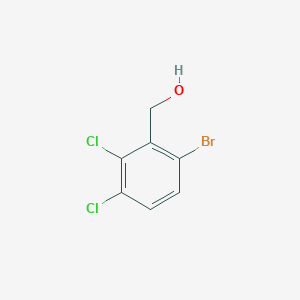
6-Bromo-2,3-dichlorobenzyl alcohol
Overview
Description
6-Bromo-2,3-dichlorobenzyl alcohol is a chemical compound belonging to the family of benzyl alcohols. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxyl group. This compound is a white crystalline solid and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using bromine and chlorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Bromo-2,3-dichlorobenzaldehyde or 6-Bromo-2,3-dichlorobenzoic acid.
Reduction: Formation of 6-Bromo-2,3-dichlorotoluene or other reduced derivatives.
Substitution: Formation of compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
6-Bromo-2,3-dichlorobenzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dichlorobenzyl alcohol involves its interaction with molecular targets such as enzymes and proteins. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Similar structure but lacks the bromine atom.
3,5-Dichlorobenzyl alcohol: Similar structure with chlorine atoms at different positions.
2,4-Dichlorobenzyl alcohol: Another structural isomer with chlorine atoms at different positions
Uniqueness
6-Bromo-2,3-dichlorobenzyl alcohol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of halogen atoms can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMWYMWAKJBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















